Bis(4-butylbenzoyl) Peroxide
CAS No.:
Cat. No.: VC18304286
Molecular Formula: C22H26O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H26O4 |
---|---|
Molecular Weight | 354.4 g/mol |
IUPAC Name | (4-butylbenzoyl) 4-butylbenzenecarboperoxoate |
Standard InChI | InChI=1S/C22H26O4/c1-3-5-7-17-9-13-19(14-10-17)21(23)25-26-22(24)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
Standard InChI Key | CNBAKUOWAYLJDJ-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)CCCC |
Introduction
Structural Characteristics and Molecular Identity
Bis(4-butylbenzoyl) peroxide belongs to the family of diacyl peroxides, which are characterized by the general structure , where represents an aryl or alkyl group. In this case, the groups are 4-butylbenzoyl moieties, resulting in the molecular formula and a molecular weight of 354.44 g/mol . The 4-butyl substituent on the benzene ring introduces steric bulk, which influences the compound’s stability and reactivity. Unlike simpler peroxides such as benzoyl peroxide () , the elongated alkyl chain in bis(4-butylbenzoyl) peroxide reduces crystallinity, leading to a lower melting point of approximately 30°C . This structural feature also modulates the peroxide bond’s susceptibility to homolytic cleavage, a critical factor in its efficacy as a radical initiator.
Synthesis and Manufacturing Processes
The synthesis of bis(4-butylbenzoyl) peroxide typically follows established methods for diacyl peroxides, which involve the reaction of acyl chlorides with hydrogen peroxide under alkaline conditions. A representative pathway is outlined below:
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Preparation of 4-Butylbenzoyl Chloride:
4-Butylbenzoic acid is treated with thionyl chloride () or phosphorus pentachloride () to form the corresponding acyl chloride. This step ensures high reactivity for subsequent peroxide bond formation . -
Peroxide Bond Formation:
The acyl chloride reacts with hydrogen peroxide in the presence of a base such as sodium hydroxide ():The reaction is conducted in a polar solvent like ethanol or acetone to facilitate mixing and control exothermicity .
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Purification:
Crude product is isolated via filtration and purified using column chromatography (e.g., ethyl acetate/petroleum ether mixtures) to achieve >95% purity .
Recent innovations in photoredox catalysis, such as those employing eosin Y and triphenylphosphine under blue LED irradiation, have also been adapted for peroxide synthesis, though these methods are more commonly applied to benzoyl peroxide derivatives .
Physicochemical Properties and Stability
Bis(4-butylbenzoyl) peroxide exhibits properties that balance reactivity and handling safety:
Property | Value | Source |
---|---|---|
Melting Point | 30°C | |
Decomposition Temperature (T1)* | 72°C | |
Molecular Weight | 354.44 g/mol | |
Solubility | Insoluble in water; soluble in organic solvents (e.g., toluene, dichloromethane) |
*T1: Temperature at which the half-life is 1 hour.
The compound’s stability is superior to that of di-tert-butyl peroxide (DTBP, ), which decomposes at 100°C , but it is less thermally robust than fully aromatic peroxides like benzoyl peroxide (decomposition at 70–80°C) . This intermediate stability allows bis(4-butylbenzoyl) peroxide to serve as a "tunable" initiator in polymerizations requiring moderate temperatures.
Industrial Applications and Performance
Radical-Initiated Polymerization
Bis(4-butylbenzoyl) peroxide is predominantly used to initiate free-radical polymerizations, such as the production of polystyrene and polyvinyl chloride. Upon thermal activation, the peroxide bond cleaves homolytically, generating two 4-butylbenzoyloxy radicals:
These radicals abstract hydrogen atoms from monomers, initiating chain-growth polymerization. The 4-butyl groups delay radical recombination, enhancing initiation efficiency compared to unsubstituted benzoyl peroxide .
Comparative Performance Metrics
The table below contrasts bis(4-butylbenzoyl) peroxide with related initiators:
Initiator | T1 (°C) | Half-Life at 70°C | Primary Use Case |
---|---|---|---|
Bis(4-butylbenzoyl) peroxide | 72 | 10 hours | Styrene polymerization |
Benzoyl peroxide | 71 | 6.94E+13 seconds | Acne treatments, PVC |
Di-tert-butyl peroxide | 100 | 1 hour | High-temperature syntheses |
This data underscores bis(4-butylbenzoyl) peroxide’s suitability for processes operating between 70–90°C, where precise control over radical flux is critical.
Future Directions and Research Opportunities
Recent studies on β,β-difluoro peroxides suggest avenues for modifying bis(4-butylbenzoyl) peroxide’s electronic properties through fluorination, potentially enhancing its selectivity in asymmetric syntheses. Additionally, advances in continuous-flow reactor technology could improve the safety and scalability of its production.
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